Brompheniramine maleate

概要

説明

ブロムフェニラミンマレアートは、アルキルアミン系に属する第一世代の抗ヒスタミン薬です。主に、くしゃみ、鼻水、目のかゆみや涙目など、アレルギーに関連する症状の治療に使用されます。 この化合物は、アレルギー症状を引き起こす体内の物質であるヒスタミンの作用を阻害することによって作用します .

2. 製法

合成経路と反応条件: ブロムフェニラミンマレアートの合成は、通常、4-ブロモベンジルシアン化物とナトリウムアミドおよび2-クロロピリジンを反応させてブロモフェニルピリジルアセトニトリルを生成することから始まります。 この中間体は、その後、ナトリウムアミドとジメチルアミノエチルクロリドと反応させてブロムフェニラミンが得られます .

工業生産方法: ブロムフェニラミンマレアートの工業生産は、同様の合成経路を用いるものの、より大規模に行われます。このプロセスには、最終製品が医薬品規格を満たすように、厳格な精製工程が含まれています。 この化合物は、多くの場合、メタノールなどの溶媒から結晶化させることで、高純度を実現します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of brompheniramine maleate typically involves the reaction of 4-bromobenzyl cyanide with sodium amide and 2-chloropyridine to produce bromophenyl-pyridyl acetonitrile. This intermediate is then reacted with sodium amide and dimethylaminoethyl chloride to yield brompheniramine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is often crystallized from solvents like methanol to achieve high purity .

化学反応の分析

反応の種類: ブロムフェニラミンマレアートは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: ブロムフェニラミンは、酸化されて対応するN-オキシドを生成することができます。

還元: 還元反応は、ブロムフェニラミンを対応するアミン誘導体に変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸があります。

還元: 水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: ブロムフェニラミンのN-オキシド。

還元: アミン誘導体。

置換: ハロゲン化誘導体.

4. 科学研究への応用

ブロムフェニラミンマレアートは、科学研究において幅広い用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Brompheniramine maleate is classified as an H1-receptor antagonist, which means it competes with histamine for binding sites on effector cells. This action helps to mitigate allergic responses such as vasodilation, increased vascular permeability, and mucus secretion in nasal tissues . It also exhibits anticholinergic properties, leading to drying effects that can relieve nasal congestion.

Clinical Applications

This compound has several clinical applications:

- Allergic Rhinitis : It is commonly prescribed for the symptomatic relief of allergic rhinitis, helping to reduce sneezing, runny nose, and itching .

- Common Cold Symptoms : The drug is also indicated for alleviating symptoms associated with the common cold, such as nasal congestion and sneezing .

- Adjunct Therapy for Anaphylaxis : In some cases, this compound is used as an adjunctive treatment in anaphylaxis management, although it is not a primary treatment .

Research Findings and Efficacy

Numerous studies have evaluated the efficacy of this compound:

- A randomized controlled trial assessed its effectiveness in treating rhinovirus colds. Participants receiving brompheniramine (12 mg) reported lower nasal secretion weights and reduced total symptom scores compared to the placebo group. The results indicated significant symptom relief during the first few days post-infection .

- A systematic literature review highlighted its role in treating various allergic conditions and emphasized the need for further research into its safety and efficacy across different populations .

Case Studies

Case Study 1: Pediatric Use

A study evaluated the safety and efficacy of this compound in children and adolescents. The findings suggested that while effective in reducing allergy symptoms, careful monitoring for side effects such as sedation was necessary due to the drug's anticholinergic properties .

Case Study 2: Anaphylaxis Management

In clinical settings, this compound has been utilized as part of an emergency response for anaphylactic reactions. Although not a substitute for epinephrine, it can provide additional symptomatic relief when administered intramuscularly in specific formulations .

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

作用機序

ブロムフェニラミンマレアートは、H1ヒスタミン受容体のアンタゴニストとして作用します。これらの受容体をブロックすることにより、ヒスタミンがその効果を発揮するのを防ぎ、アレルギー症状を軽減します。 さらに、ブロムフェニラミンは、鎮静作用に寄与する、中程度の抗ムスカリン作用があります .

類似の化合物:

クロルフェニラミン: 構造は似ていますが、ブロムの代わりに塩素原子を含みます。

デキスクロルフェニラミン: クロルフェニラミンの右旋性ステレオ異性体。

トリプロリジン: 薬理学的な特性が類似した、別の第一世代の抗ヒスタミン薬.

独自性: ブロムフェニラミンマレアートは、特定のブロム置換により、その薬物動態特性と受容体結合親和性が影響を受けるため、独自性があります。 これにより、特定の製剤と治療用途において特に効果的になります .

類似化合物との比較

Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.

Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine.

Triprolidine: Another first-generation antihistamine with similar pharmacological properties.

Uniqueness: Brompheniramine maleate is unique due to its specific bromine substitution, which influences its pharmacokinetic properties and receptor binding affinity. This makes it particularly effective in certain formulations and therapeutic applications .

生物活性

Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class, primarily used to treat allergic conditions and symptoms associated with the common cold. This compound exhibits significant biological activity through its mechanism of action as a histamine H1 receptor antagonist, providing relief from symptoms such as sneezing, runny nose, and itching. This article delves into the pharmacodynamics, clinical efficacy, side effects, and case studies related to this compound.

Brompheniramine functions by blocking histamine H1 receptors, which prevents the action of endogenous histamine—a key mediator in allergic responses. In addition to its antihistaminergic properties, brompheniramine also possesses moderate anticholinergic effects, which can lead to side effects such as drowsiness and dry mouth .

The following table summarizes the key pharmacological actions of brompheniramine:

| Action | Description |

|---|---|

| Histamine H1 Antagonism | Blocks histamine from binding to H1 receptors |

| Anticholinergic Effects | Inhibits acetylcholine at muscarinic receptors |

| Sedation | Causes drowsiness due to central nervous system effects |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in treating symptoms associated with viral infections and allergic reactions. A notable randomized controlled trial assessed its effectiveness in treating rhinovirus colds. The study involved administering 12 mg of brompheniramine or a placebo to participants experiencing cold symptoms. Results indicated significant reductions in nasal secretion weights and symptom scores among those treated with brompheniramine compared to the placebo group:

| Day | Nasal Secretion Weight (g) | Rhinorrhea Score | Sneeze Count |

|---|---|---|---|

| 1 | 4.3 (Brompheniramine) vs 6.8 (Placebo) | 0.6 vs 0.8 | 1.8 vs 3.6 |

| 2 | 4.8 vs 7.7 | 0.5 vs 0.8 | 2.1 vs 5.1 |

| 3 | 3.3 vs 5.3 | 0.3 vs 0.5 | 1.3 vs 3.3 |

These findings suggest that brompheniramine significantly alleviates cold symptoms when administered early after the onset of illness .

Side Effects and Safety Profile

While brompheniramine is effective in symptom relief, it is associated with several side effects due to its anticholinergic properties:

- Common Side Effects : Drowsiness, dry mouth, blurred vision, and increased heart rate.

- Severe Reactions : Rarely, it may lead to confusion or cognitive impairment, particularly in elderly patients due to its anticholinergic burden .

The pharmacokinetics of brompheniramine indicate that it is well absorbed after oral administration and metabolized primarily in the liver via cytochrome P450 enzymes .

Case Studies

A review of literature highlights various case studies where brompheniramine was utilized effectively:

- Case Study on Allergic Rhinitis : A study involving patients with allergic rhinitis showed that treatment with brompheniramine resulted in significant improvements in nasal congestion and overall quality of life compared to placebo .

- Pediatric Use : In pediatric populations, careful dosing adjustments are necessary due to varying pharmacokinetic profiles; however, studies suggest that when dosed appropriately, brompheniramine can be effective for managing allergy symptoms in children .

特性

CAS番号 |

980-71-2 |

|---|---|

分子式 |

C20H23BrN2O4 |

分子量 |

435.3 g/mol |

IUPAC名 |

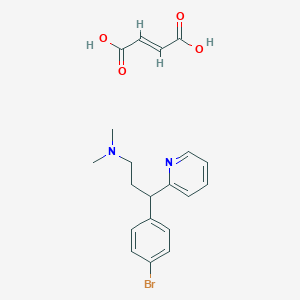

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

SRGKFVAASLQVBO-WLHGVMLRSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

外観 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

980-71-2 |

ピクトグラム |

Irritant |

関連するCAS |

86-22-6 (Parent) |

同義語 |

Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。